molecular formula C18H20N2O3S B5829392 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide

Cat. No. B5829392
M. Wt: 344.4 g/mol
InChI Key: KLCZTGVLRSMQTI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide (abbreviated as AZT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZT belongs to the class of compounds known as vinyl sulfones, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide involves the covalent binding of the compound to the active site of proteasomes and cathepsins. This binding leads to the inhibition of enzymatic activity, resulting in the accumulation of intracellular proteins and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to exhibit potent anti-inflammatory and anticancer properties in vitro and in vivo. Inflammatory cytokine production is inhibited by N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide, leading to a reduction in the severity of inflammation. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is its potent inhibitory activity against proteasomes and cathepsins. This makes it an attractive compound for use in the development of novel therapeutics for the treatment of cancer and inflammatory diseases. However, one limitation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide. One area of interest is the development of novel formulations of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide that improve its solubility in aqueous solutions. Additionally, the potential use of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide in the treatment of viral infections, such as HIV, is an area of active research. Finally, the development of novel proteasome and cathepsin inhibitors based on the structure of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is an area of interest for the development of new therapeutics.

Synthesis Methods

The synthesis of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide involves the reaction of 2-furylvinylsulfone with 1-azepanecarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-thiophenecarboxylic acid to yield N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide. The overall yield of this process is approximately 50%, with the purity of the final product being greater than 95%.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including proteasomes and cathepsins. Proteasomes are responsible for the degradation of intracellular proteins, while cathepsins are involved in the processing of extracellular proteins. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(16-8-6-12-24-16)19-15(13-14-7-5-11-23-14)18(22)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,19,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCZTGVLRSMQTI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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